2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
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Overview
Description
2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position, and a prop-2-yn-1-yl group attached to the nitrogen at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the following steps:
Chlorination and Nitration of Pyrimidine: The starting material, pyrimidine, undergoes chlorination using reagents such as thionyl chloride to introduce the chloro group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidative transformations.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or molecular oxygen under light-induced conditions.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Reduction: Formation of 2-chloro-5-amino-N-(prop-2-yn-1-yl)pyrimidin-4-amine.
Oxidation: Formation of oxidized derivatives of the prop-2-yn-1-yl group.
Scientific Research Applications
2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-yn-1-yl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitropyrimidine: Lacks the prop-2-yn-1-yl group.
5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine: Lacks the chloro group.
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine: Lacks the nitro group.
Uniqueness
2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and nitro groups, along with the prop-2-yn-1-yl moiety, allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-5-nitro-N-prop-2-ynylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-2-3-9-6-5(12(13)14)4-10-7(8)11-6/h1,4H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHAUHFUGEHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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